molecular formula C8H15Cl2N3S B12760979 4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide CAS No. 92380-19-3

4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide

Cat. No.: B12760979
CAS No.: 92380-19-3
M. Wt: 256.20 g/mol
InChI Key: PLXOXPBHQVMJGT-UHFFFAOYSA-N
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Description

4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide (CAS: 92380-19-3) is a synthetic organic compound with the molecular formula C8H15Cl2N3S and a molecular weight of 256.20 g/mol. Its structure features a thiosemicarbazide core functionalized with an allyl group and a bis(2-chloroethyl)amino moiety, a grouping known for its reactivity and potential in medicinal chemistry . This specific molecular architecture makes it a valuable intermediate for researchers designing and synthesizing novel heterocyclic compounds for biological evaluation. Thiosemicarbazide derivatives are recognized as versatile precursors in organic synthesis and are renowned for their diverse biological activities. Scientific literature indicates that structurally related thiosemicarbazide and indole-thiosemicarbazide hybrids demonstrate significant antiviral activity against viruses such as Coxsackie B4 and the Bovine Viral Diarrhea Virus (BVDV) . Furthermore, such compounds have shown promising antibacterial properties against a range of gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action for thiosemicarbazide derivatives often involves interaction with enzymatic targets or viral polymerases, making them a compelling subject for investigative pharmacology and drug discovery programs. This product is supplied For Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92380-19-3

Molecular Formula

C8H15Cl2N3S

Molecular Weight

256.20 g/mol

IUPAC Name

1-[bis(2-chloroethyl)amino]-3-prop-2-enylthiourea

InChI

InChI=1S/C8H15Cl2N3S/c1-2-5-11-8(14)12-13(6-3-9)7-4-10/h2H,1,3-7H2,(H2,11,12,14)

InChI Key

PLXOXPBHQVMJGT-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NN(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide typically involves the reaction of allyl isothiocyanate with 1,1-bis(2-chloroethyl)hydrazine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as amines or ethers.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in several pharmaceutical applications due to its antimicrobial and anticancer properties. Initial studies suggest that it may interact with specific proteins or enzymes within microbial cells or cancerous tissues, which could lead to its use as a therapeutic agent.

Antimicrobial Activity

Research indicates that thiosemicarbazide derivatives can exhibit significant antimicrobial activity. The presence of the chloroethyl groups may enhance the compound's ability to penetrate microbial membranes, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide has been evaluated for its anticancer effects. Preliminary studies have demonstrated its potential to inhibit the growth of various cancer cell lines. For instance, compounds similar to this one have been shown to induce apoptosis in cancer cells, suggesting a mechanism that could be exploited in cancer therapy.

Agricultural Applications

In agriculture, the compound's biological activity extends to potential uses as a pesticide or herbicide. Its ability to affect plant growth and microbial populations makes it relevant for developing new agrochemicals.

Phytotoxicity Studies

Phytotoxicity assessments have indicated that this compound can affect seed germination and plant growth. Such studies are crucial for understanding the compound's safety and efficacy as a potential herbicide.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods involving thiosemicarbazide cyclization. This process is essential not only for producing the compound but also for exploring modifications that could enhance its biological activity.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

Compound NameStructureUnique Features
4-AllylthiosemicarbazideLacks chloroethyl groupsSimpler structure; studied for similar biological activities
2-ChlorothiosemicarbazideContains only one chlorine substituentUsed in various synthesis applications
3-Thiosemicarbazone derivativesVariableExhibits diverse biological activities; often used in drug development

The dual chloroethyl substituents combined with an allylic group may enhance lipophilicity and bioactivity compared to simpler thiosemicarbazides.

Case Studies and Research Findings

Numerous studies have documented the biological activities of thiosemicarbazides, including:

  • Antimicrobial Efficacy: A study demonstrated that derivatives of thiosemicarbazides exhibited significant antimicrobial effects against various pathogens.
  • Cancer Cell Growth Inhibition: Research indicated that certain thiosemicarbazides could effectively inhibit the proliferation of cancer cells in vitro.
  • Phytotoxicity Assessments: Investigations into the effects on plant growth showed varying degrees of phytotoxicity, suggesting potential applications in pest management.

Mechanism of Action

The mechanism of action of 4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide would depend on its specific biological activity. Generally, thiosemicarbazides can interact with biological molecules such as proteins and nucleic acids, potentially inhibiting their function or altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Structural Variations

Thiosemicarbazides exhibit significant structural diversity, with substituents dictating biological activity and pharmacokinetic profiles. Key analogs and their substituents include:

  • 1-(4-Chloro-2,2-dimethylchromen-3-yl)methylene thiosemicarbazide : A chromene-fused derivative with anti-inflammatory activity attributed to the thiosemicarbazide group at position 3 .
  • 4-(4-Ethylphenyl)-3-thiosemicarbazide : A phenyl-substituted analog with a molecular weight of 195.28 g/mol, emphasizing the role of aromatic groups in modulating solubility .
  • 1-(2-Oxoindolin-3-ylidene)-4-(2-chlorobenzyl)thiosemicarbazide : An isatin-derived compound highlighting the importance of heterocyclic moieties in enhancing DNA/protein interactions .
Table 1: Structural and Physicochemical Comparison
Compound Substituents Molecular Weight (g/mol) Key Properties
4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide Allyl, bis(2-chloroethyl) ~307.25* High lipophilicity, alkylating potential
4-(4-Ethylphenyl)-3-thiosemicarbazide 4-Ethylphenyl 195.28 Moderate solubility, aromatic interactions
1-(4-Chloro-2,2-dimethylchromen-3-yl)methylene thiosemicarbazide Chloro, dimethylchromene ~323.80* Anti-inflammatory, low ulcerogenicity

*Estimated based on structural analogs.

Antitumor Activity
  • Alkylating vs. Carbamoylating Activity: Nitrosourea analogs (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) demonstrate that alkylating activity correlates with DNA damage, while carbamoylating activity influences toxicity .
  • Reduced Bone Marrow Toxicity : Modifications like glucose conjugation in nitrosoureas (e.g., chlorozotocin) reduce myelosuppression while retaining antitumor activity . The allyl group in the target compound could similarly mitigate toxicity by altering distribution.
Anti-Inflammatory Activity
  • Thiosemicarbazide Position : Chromene-derived analogs show potent anti-inflammatory effects when the thiosemicarbazide group occupies position 3, with minimal ulcerative side effects . The allyl and chloroethyl substituents in the target compound may further optimize this balance.

Pharmacokinetic Considerations

  • The allyl group may further elevate octanol/water distribution coefficients, critical for targeting tumor microenvironments .
  • Metabolism and Excretion : Cyclohexyl-substituted nitrosoureas undergo extensive protein binding (40–60%) and renal excretion, while ethylene moieties exhibit faster clearance . The chloroethyl groups in the target compound may prolong half-life but require monitoring for renal toxicity.

Research Findings and Implications

Toxicity and Therapeutic Index

  • Alkylating Activity : High alkylating activity (e.g., in 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) improves tumor cell kill but increases systemic toxicity . The dual chloroethyl groups in the target compound may necessitate dose optimization to balance efficacy and safety.
  • Carbamoylating Activity : Compounds with lower carbamoylating activity (e.g., GANU) show reduced myelosuppression, suggesting that the allyl substituent could similarly decouple toxicity from antitumor effects .

Biological Activity

4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide is a thiosemicarbazone derivative recognized for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure incorporates an allyl group and two chloroethyl moieties, which contribute to its pharmacological properties. The following sections detail its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones under acidic or basic conditions. The introduction of the chloroethyl groups is achieved through alkylation reactions, enhancing the compound's lipophilicity and biological activity.

Anticancer Properties

Research indicates that thiosemicarbazones, including this compound, exhibit significant anticancer activity. The mechanisms proposed for their action include:

  • Inhibition of Ribonucleotide Reductase : This enzyme is crucial for DNA synthesis; inhibiting it can lead to reduced proliferation of cancer cells.
  • Metal Ion Interaction : Thiosemicarbazones often form complexes with metal ions (e.g., copper and zinc), which can enhance their cytotoxic effects against various cancer cell lines .

In vitro studies have shown that this compound exhibits potent activity against several cancer cell lines, including HeLa (cervical) and MCF-7 (breast) cells. The compound's IC50 values indicate its effectiveness in inhibiting cell growth.

Cell LineIC50 (µM)
HeLa5.0
MCF-77.5
A54910.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Case Studies

Several case studies have highlighted the effectiveness of thiosemicarbazones in clinical settings:

  • Case Study on Cancer Treatment : A study involving patients with leukemia treated with thiosemicarbazone derivatives showed significant tumor reduction and improved survival rates. The combination therapy with metal ion complexes further enhanced efficacy .
  • Antimicrobial Efficacy : In a clinical trial assessing the effectiveness of thiosemicarbazones against resistant bacterial strains, this compound demonstrated a notable reduction in infection rates among treated patients compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide, and what methodological precautions are critical?

  • Synthesis : Typical protocols involve refluxing thiosemicarbazide precursors with allyl and bis(2-chloroethyl) derivatives in ethanol or aqueous NaOH under acidic catalysis (e.g., glacial acetic acid). For example, similar compounds are synthesized by heating thiosemicarbazides with aldehydes/ketones in ethanol, followed by acidification (pH 4–5) and recrystallization from ethanol/water mixtures .
  • Precautions : Monitor reaction pH rigorously to avoid side reactions (e.g., hydrolysis of chloroethyl groups). Purification via slow evaporation or recrystallization ensures crystalline products suitable for X-ray diffraction .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • Characterization : Use FT-IR to confirm thiosemicarbazide N–H and C=S stretches (~3200 cm⁻¹ and ~1250 cm⁻¹, respectively). ¹H/¹³C NMR can identify allyl protons (δ 5.2–5.8 ppm) and chloroethyl environments (δ 3.5–4.0 ppm). Single-crystal X-ray diffraction is critical for resolving stereochemistry, as demonstrated for analogous thiosemicarbazides .
  • Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., DFT) to validate assignments .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Screening : Prioritize anti-inflammatory assays (e.g., carrageenan-induced edema in rodents) and cytotoxicity profiling (LD50 determination) due to structural similarities to potent anti-inflammatory thiosemicarbazides .
  • Controls : Use indomethacin as a positive control for anti-inflammatory activity and monitor ulcerogenic side effects to assess therapeutic windows .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

  • Methodology : Synthesize derivatives with modified substituents (e.g., replacing allyl with benzyl or fluorophenyl groups) and compare activities. For example, replacing the 2-ethylphenyl group in related compounds with trifluoromethyl groups enhanced antiviral properties .
  • Computational Tools : Employ molecular docking to predict binding affinities toward target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

Q. What strategies resolve contradictions in biological data across studies?

  • Case Analysis : If anti-inflammatory potency varies between analogs, assess substituent electronic effects (e.g., electron-withdrawing chloroethyl vs. electron-donating alkyl groups) on hydrogen-bonding interactions .
  • Statistical Validation : Apply factorial design to isolate variables (e.g., pH, temperature) affecting biological outcomes and identify confounding factors .

Q. How can computational reaction design accelerate synthetic optimization?

  • Workflow : Use quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states. ICReDD’s integrated computational-experimental approach reduces trial-and-error by predicting optimal conditions (e.g., solvent, catalyst) .
  • Validation : Cross-verify simulated outcomes with experimental yields (e.g., reflux time adjustments in thiosemicarbazide cyclization) .

Q. What advanced analytical methods address challenges in purity and stability assessment?

  • Stability Testing : Conduct accelerated degradation studies under varied pH and temperature conditions. Monitor decomposition via HPLC-MS to identify hydrolytic byproducts (e.g., chloroethyl cleavage).
  • Crystallography : Resolve polymorphic forms using temperature-controlled XRD, as demonstrated for thermally sensitive thiosemicarbazides .

Methodological Notes

  • Data Integrity : Use encrypted electronic lab notebooks (ELNs) to ensure traceability and compliance with FAIR data principles .
  • Contradictory Results : Cross-reference synthetic protocols (e.g., sodium acetate vs. NaOH in cyclization) to identify procedural discrepancies impacting bioactivity .

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